Cas no 2172046-11-4 (2-({2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxy)propanoic acid)

2-({2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxy)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 2-({2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxy)propanoic acid
- EN300-1546950
- 2172046-11-4
- 2-({2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}oxy)propanoic acid
-
- インチ: 1S/C25H30N2O6/c1-4-25(5-2,23(30)27-33-16(3)22(28)29)15-26-24(31)32-14-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h6-13,16,21H,4-5,14-15H2,1-3H3,(H,26,31)(H,27,30)(H,28,29)
- InChIKey: WISYMHYZEKNMIS-UHFFFAOYSA-N
- ほほえんだ: O(C(NCC(C(NOC(C(=O)O)C)=O)(CC)CC)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2
計算された属性
- せいみつぶんしりょう: 454.21038668g/mol
- どういたいしつりょう: 454.21038668g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 33
- 回転可能化学結合数: 11
- 複雑さ: 672
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 114Ų
- 疎水性パラメータ計算基準値(XlogP): 4
2-({2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxy)propanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1546950-0.5g |
2-({2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}oxy)propanoic acid |
2172046-11-4 | 0.5g |
$3233.0 | 2023-06-05 | ||
Enamine | EN300-1546950-0.1g |
2-({2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}oxy)propanoic acid |
2172046-11-4 | 0.1g |
$2963.0 | 2023-06-05 | ||
Enamine | EN300-1546950-1.0g |
2-({2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}oxy)propanoic acid |
2172046-11-4 | 1g |
$3368.0 | 2023-06-05 | ||
Enamine | EN300-1546950-10.0g |
2-({2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}oxy)propanoic acid |
2172046-11-4 | 10g |
$14487.0 | 2023-06-05 | ||
Enamine | EN300-1546950-500mg |
2-({2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}oxy)propanoic acid |
2172046-11-4 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1546950-100mg |
2-({2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}oxy)propanoic acid |
2172046-11-4 | 100mg |
$2963.0 | 2023-09-25 | ||
Enamine | EN300-1546950-50mg |
2-({2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}oxy)propanoic acid |
2172046-11-4 | 50mg |
$2829.0 | 2023-09-25 | ||
Enamine | EN300-1546950-250mg |
2-({2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}oxy)propanoic acid |
2172046-11-4 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1546950-10000mg |
2-({2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}oxy)propanoic acid |
2172046-11-4 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1546950-2500mg |
2-({2-ethyl-2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]butanamido}oxy)propanoic acid |
2172046-11-4 | 2500mg |
$6602.0 | 2023-09-25 |
2-({2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxy)propanoic acid 関連文献
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Philip R. A. Webber,Andrew Cowley,Paul D. Beer Dalton Trans., 2003, 3922-3926
2-({2-ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxy)propanoic acidに関する追加情報
2-({2-Ethyl-2-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxy)propanoic Acid (CAS No. 2172046-11-4): A Comprehensive Overview
Introduction to the Compound
The compound 2-({2-Ethyl-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylbutanamido}oxy)propanoic acid (CAS No. 2172046-11-4) is a complex organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of amino acids modified with a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis and drug delivery systems. The Fmoc group plays a crucial role in protecting amino groups during solid-phase peptide synthesis, making this compound a valuable tool in modern chemistry and biotechnology.
Structural Insights and Synthesis
The structure of this compound is characterized by a propanoic acid backbone with a substituted oxy group. The substituent is a 2-amino butanamide derivative, which is further modified with an ethyl group and an Fmoc protective group. The Fmoc group, derived from 9H-fluorene, is known for its stability under basic conditions and ease of removal under acidic conditions, making it ideal for use in peptide synthesis. The synthesis of this compound involves multi-step organic reactions, including nucleophilic substitutions, amide bond formations, and protection/deprotection strategies.
Recent advancements in synthetic chemistry have enabled the efficient preparation of such complex molecules. Researchers have explored various methodologies to optimize the synthesis of Fmoc-containing compounds, focusing on improving yield, purity, and scalability. These efforts have significantly contributed to the broader application of this compound in fields such as drug discovery and materials science.
Applications in Peptide Synthesis and Drug Delivery
One of the most prominent applications of 2-Ethyl-Fmoc-methylbutanamido-oxy-propanoic acid lies in peptide synthesis. The Fmoc group's ability to protect amino groups during solid-phase synthesis has made it a cornerstone in the production of biologically active peptides. This compound serves as a building block for constructing complex peptide sequences, enabling researchers to design novel therapeutic agents with specific biological activities.
In addition to peptide synthesis, this compound has shown promise in drug delivery systems. Its unique structure allows for the development of targeted drug delivery vehicles, where the Fmoc group can be used as a protective moiety or as a linker for attaching drugs or imaging agents. Recent studies have demonstrated its potential in creating stimuli-responsive drug delivery systems, where the release of therapeutic agents can be controlled by external stimuli such as pH or temperature.
Biological Activity and Therapeutic Potential
The biological activity of 2-Ethyl-Fmoc-methylbutanamido-oxy-propanoic acid is closely tied to its role in peptide synthesis and drug delivery. By incorporating this compound into peptide sequences, researchers can design molecules with specific pharmacological properties, such as enhanced bioavailability, stability, or targeting capabilities. These peptides have shown potential in treating various diseases, including cancer, infectious diseases, and inflammatory disorders.
Recent research has also explored the use of this compound in developing vaccines and immunotherapies. Its ability to modulate immune responses makes it a valuable component in designing vaccines against emerging pathogens. Furthermore, its role in creating bioconjugates for imaging and diagnostics has opened new avenues for precision medicine.
Environmental Considerations and Safety Profile
As with any chemical compound, understanding the environmental impact and safety profile of 2-Ethyl-Fmoc-methylbutanamido-oxy-propanoic acid is crucial for its responsible use. Studies have shown that this compound is biodegradable under specific conditions, reducing its environmental footprint compared to some other synthetic chemicals. However, further research is needed to fully assess its long-term effects on ecosystems.
In terms of safety, this compound exhibits low toxicity when handled appropriately. Its use in pharmaceutical applications requires strict adherence to safety protocols to minimize occupational exposure risks. Regulatory agencies continue to monitor its usage to ensure compliance with safety standards and environmental regulations.
Future Directions and Research Opportunities
The future of 2-Ethyl-Fmoc-methylbutanamido-oxy-propanoic acid lies in expanding its applications across diverse fields. Ongoing research aims to enhance its efficiency as a building block for peptide synthesis while exploring novel uses in materials science and nanotechnology.
Pioneering studies are investigating its potential as a component in self-assembling materials and nanoscale drug delivery systems. These advancements could lead to breakthroughs in areas such as regenerative medicine and advanced diagnostics.
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